7-Butoxy-4-phenylchromen-2-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by a butoxy group at the 7-position and a phenyl group at the 4-position of the chromone structure. Chromones have garnered attention in medicinal chemistry due to their potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
This compound can be synthesized through various organic reactions involving chromone derivatives. The synthesis typically employs methods such as Pechmann condensation and other coupling reactions that facilitate the introduction of substituents on the chromone scaffold.
7-Butoxy-4-phenylchromen-2-one is classified as a flavonoid, specifically a chromone derivative. Chromones are a subgroup of flavonoids, which are polyphenolic compounds widely distributed in plants and known for their potential health benefits.
The synthesis of 7-butoxy-4-phenylchromen-2-one can be achieved through several methods:
A typical synthesis might proceed as follows:
The molecular structure of 7-butoxy-4-phenylchromen-2-one consists of a chromone backbone with specific substituents:
The molecular formula for 7-butoxy-4-phenylchromen-2-one is , with a molecular weight of approximately 284.31 g/mol. The compound exhibits characteristic spectral data:
7-butoxy-4-phenylchromen-2-one can participate in various chemical reactions:
The reactivity of this compound can be explored through:
The mechanism by which 7-butoxy-4-phenylchromen-2-one exerts its biological effects may involve:
Studies indicate that compounds within this class may exhibit IC50 values in low micromolar ranges against various biological targets, suggesting significant potency.
7-butoxy-4-phenylchromen-2-one has potential applications in various fields:
7-Butoxy-4-phenylchromen-2-one represents a strategically designed synthetic coumarin derivative that integrates key structural motifs from bioactive natural products. Its core consists of the 4-phenylchromen-2-one (4-phenylcoumarin) scaffold—a privileged structure in medicinal chemistry—augmented with a butoxy chain at the C7 position. This molecular architecture positions it within a class of compounds demonstrating significant pharmacological potential, particularly in oncology and inflammation, while serving as a chemical probe for structure-activity relationship studies [1] [8]. Unlike simple coumarins, the deliberate incorporation of the 4-phenyl group enhances planarity and π-stacking capability with biological targets, while the 7-butoxy substituent modulates electronic properties and lipophilicity, influencing membrane permeability and target engagement [3] [7].
While 7-butoxy-4-phenylchromen-2-one itself is a synthetic entity, its structural components are deeply rooted in naturally occurring coumarins. The unsubstituted 4-phenylcoumarin nucleus is rare in nature but finds analogs in specific plant families:
Table 1: Natural Coumarin Precursors Relevant to 7-Butoxy-4-phenylchromen-2-one
| Natural Precursor | Botanical Source (Family) | Core Structural Feature | Role as Biosynthetic Template |
|---|---|---|---|
| Umbelliferone (7-Hydroxycoumarin) | Apiaceae, Rutaceae | 7-Oxygenation | Direct precursor for 7-alkoxy derivatives |
| Aesculetin (6,7-Dihydroxycoumarin) | Fabaceae, Asteraceae | Catechol-type dihydroxy pattern | Scaffold for selective etherification |
| 4-Phenylcoumarin analogs | Asteraceae, Thymelaeaceae | 4-Aryl substitution | Demonstrates bioactive 4-aryl scaffold |
The immediate biosynthetic precursors are oxygenated coumarins like umbelliferone (7-hydroxycoumarin) and aesculetin (6,7-dihydroxycoumarin), ubiquitous in Apiaceae (e.g., Angelica species) and Rutaceae plants [1] [8]. These phenolics undergo enzymatic O-alkylation (e.g., via cytochrome P450s and O-methyltransferases) in planta, forming methyl, prenyl, or other alkyl ethers. The synthetic 7-butoxy group in 7-butoxy-4-phenylchromen-2-one thus mimics these natural alkoxy patterns but utilizes a longer chain to enhance lipophilicity and steric bulk [3] [8].
The therapeutic exploration of coumarins evolved from early isolation studies to sophisticated synthetic campaigns:
Table 2: Key Synthetic Advances in 7-Alkoxy-4-phenylchromen-2-one Chemistry
| Time Period | Synthetic Innovation | Representative Compound Class | Primary Biological Focus |
|---|---|---|---|
| Pre-1960s | Simple Coumarins (Pechmann Condensation) | Dicoumarol, Warfarin | Anticoagulation |
| 1960s-1980s | 4-Substituted Coumarins (Kostanecki etc.) | 4-Phenylcoumarins, 4-Methylcoumarins | Spectral probes, Initial SAR |
| 1990s-2020s | 7-Alkoxy-4-aryl Coumarins & Hybrids | 7-Butoxy-4-phenylchromen-2-ones, Triazole-Coumarin hybrids | Anticancer, Kinase/Phosphatase inhibition |
These developments established robust methodologies—notably nucleophilic substitution of 7-hydroxy-4-phenylcoumarin with alkyl halides—for generating 7-butoxy analogs like 7-butoxy-4-phenylchromen-2-one [2] [7].
The C7 position within the 4-phenylchromen-2-one scaffold holds exceptional strategic importance for modulating biological activity:
Table 3: Impact of C7 Substituents on 4-Phenylchromen-2-one Properties & Bioactivity
| C7 Substituent | Electronic Effect | Approx. log P* Increase | Key Biological Outcome (vs. 7-Hydroxy) | Dominant Interaction Type |
|---|---|---|---|---|
| Hydroxyl (-OH) | Strong -M, weak +R | Baseline (Ref) | Higher antioxidant activity | Hydrogen bonding donor/acceptor |
| Methoxy (-OCH₃) | Strong +R | +0.5-1.0 | Moderate CYP/PTP inhibition | Hydrophobic, weak H-bond acceptor |
| Butoxy (-OC₄H₉) | Strong +R | +1.5-2.5 | Enhanced anticancer potency, kinase/PTP selectivity | Hydrophobic, van der Waals dominant |
| Cyclopentylmethoxy | Strong +R, Steric | +2.0-3.0 | High PTPRD selectivity (e.g., NHB1109) | Hydrophobic, shape complementarity |
*Estimated relative increase; absolute values depend on other substituents. Data compiled from [3] [6] [7].
Pharmacologically, 7-alkoxy-4-phenylchromen-2-ones demonstrate altered target engagement versus hydroxylated analogs. For example, 7-butoxy derivatives show pronounced activity against protein tyrosine phosphatases (PTPs), like PTPRD and PTPRS, implicated in addiction and cancer signaling, likely due to enhanced hydrophobic pocket penetration [6]. Similarly, in cancer cell lines (e.g., AGS gastric adenocarcinoma), 7-butoxy-triazole-coumarin hybrids exhibit IC₅₀ values in the low micromolar range (e.g., 2.63 ± 0.17 μM), significantly outperforming 7-hydroxy or 7-methoxy analogs [7].
The impetus for studying 7-butoxy-4-phenylchromen-2-one lies in resolving critical gaps in the coumarin structure-activity landscape and leveraging its unique pharmacophore:
Future research prioritizes elucidating precise molecular targets via chemoproteomics, developing isoform-selective PTP inhibitors based on the 7-butoxy-4-phenyl core, and further optimizing triazole/conjugate hybrids for enhanced anticancer efficacy and drug-like properties [6] [7]. This positions 7-butoxy-4-phenylchromen-2-one not merely as another synthetic coumarin, but as a versatile scaffold bridging natural product inspiration with rational drug design for complex diseases.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: